molecular formula C7H7ClFN B1590439 2-Chloro-4-fluoro-3-methylaniline CAS No. 90292-63-0

2-Chloro-4-fluoro-3-methylaniline

Cat. No. B1590439
CAS RN: 90292-63-0
M. Wt: 159.59 g/mol
InChI Key: XAWVQZWQSQZGOG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7ClFN. It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-3-methylaniline consists of a benzene ring substituted with chlorine, fluorine, and a methylamine group . The InChI code for this compound is 1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4-fluoro-3-methylaniline has a molecular weight of 159.59 . It is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Characterization

2-Chloro-4-fluoro-3-methylaniline serves as a critical intermediate or reactant in the synthesis of various chemical compounds. For instance, its modification and reaction with other compounds have been explored for the development of new materials and chemicals:

  • The chlorination of 3-fluoro-2-methylaniline leading to a regioisomer of 2-Chloro-4-fluoro-3-methylaniline, which cocrystallizes with succinimide, demonstrates its potential in crystallography and the study of hydrogen bonding and π–π stacking interactions (Mayes et al., 2008).
  • The compound's role in rat liver microsomal metabolism has been studied, identifying its metabolites and providing insights into enzymatic processes, which is valuable for pharmacology and toxicology research (Boeren et al., 1992).

Analytical Chemistry Applications

2-Chloro-4-fluoro-3-methylaniline has been employed in analytical methodologies, including its role in the development of detection and quantification techniques for various substances:

  • A study on amino acid determination by capillary zone electrophoresis, utilizing a novel labelling reagent synthesized from a related compound, showcases the application of derivatives of 2-Chloro-4-fluoro-3-methylaniline in enhancing detection sensitivity in biochemical analysis (Higashijima et al., 1992).

Materials Science and Polymer Chemistry

The role of 2-Chloro-4-fluoro-3-methylaniline in materials science, particularly in the synthesis and characterization of polymers and novel materials, has been highlighted:

  • Investigations into the internal rotation, chlorine nuclear quadrupole coupling, and molecular structure of 2-Chloro-4-fluoro-toluene derivatives elucidate the complex interactions within such molecules, contributing to the understanding of molecular dynamics and properties important for material design (Nair et al., 2020).
  • The chemical polymerization of related compounds, like 2-chloroaniline and 2-fluoroaniline by chromic acid, indicates the potential for synthesizing conductive polymers and exploring their electronic properties, which is crucial for developing advanced materials (Kang & Yun, 1989).

Safety And Hazards

2-Chloro-4-fluoro-3-methylaniline is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction .

properties

IUPAC Name

2-chloro-4-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVQZWQSQZGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532073
Record name 2-Chloro-4-fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3-methylaniline

CAS RN

90292-63-0
Record name 2-Chloro-4-fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-6-fluoro-3-nitrotoluene (140 g), isopropanol (560 ml) and water (147 ml), hydrogen reduced iron (172.2 g) was added hydrochloric acid (43 drops) and with vigorous stirring the whole heated to reflux temperature (82° C.) for 4 hours. The cooled mixture was then filtered and the filtrate evaporated under reduced pressure giving an oil which on distillation gave 2-chloro-4-fluoro-3-methylaniline (72 g).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrogen reduced iron
Quantity
172.2 g
Type
reactant
Reaction Step One
Name
Quantity
147 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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